Arg-Val-Gln - 651354-52-8

Arg-Val-Gln

Catalog Number: EVT-12652735
CAS Number: 651354-52-8
Molecular Formula: C16H31N7O5
Molecular Weight: 401.46 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Arg-Val-Gln is an oligopeptide.
Source and Classification

Arginine-Valine-Glutamine can be derived from various sources, including natural proteins and synthetic methods. It belongs to the class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides like Arg-Val-Gln are often classified based on their biological activity, structural characteristics, or their role in metabolic processes.

Synthesis Analysis

Methods

The synthesis of Arg-Val-Gln can be achieved through several methods, including:

  1. Solid-Phase Peptide Synthesis (SPPS): This widely used method allows for the stepwise assembly of peptides on a solid support. The amino acids are sequentially added to the growing peptide chain, with protecting groups used to prevent unwanted reactions during synthesis.
  2. Native Chemical Ligation: This technique involves the reaction of two peptide segments to form a native peptide bond. It is particularly useful for synthesizing larger peptides or proteins that contain post-translational modifications .
  3. Liquid Chromatography-Mass Spectrometry (LC-MS): This analytical technique can be employed for the derivatization and analysis of amino acids and peptides. It enhances separation and quantification in complex mixtures .

Technical Details

In SPPS, protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) are commonly used to shield reactive side chains during synthesis. The final product can be cleaved from the resin using trifluoroacetic acid or other cleavage agents . The purity and identity of Arg-Val-Gln can be confirmed using high-performance liquid chromatography (HPLC) and mass spectrometry.

Molecular Structure Analysis

Structure

The molecular structure of Arg-Val-Gln consists of three amino acids linked by peptide bonds:

  • Arginine: Contains a guanidinium group that contributes to its positive charge at physiological pH.
  • Valine: A branched-chain amino acid that adds hydrophobic characteristics.
  • Glutamine: An amide-containing side chain that can participate in hydrogen bonding.

Data

The molecular formula for Arg-Val-Gln is C12H22N4O4C_{12}H_{22}N_{4}O_{4}, with a molecular weight of approximately 270.33 g/mol.

Chemical Reactions Analysis

Reactions

Arginine-Valine-Glutamine can participate in various chemical reactions:

  1. Peptide Bond Formation: The primary reaction involves the formation of peptide bonds between the carboxyl group of one amino acid and the amino group of another.
  2. Hydrolysis: Under acidic or basic conditions, Arg-Val-Gln can undergo hydrolysis, breaking down into its constituent amino acids.
  3. Post-translational Modifications: The peptide may also undergo modifications such as phosphorylation or methylation, which can alter its function in biological systems.

Technical Details

Reactions involving Arg-Val-Gln can be monitored using techniques such as HPLC or LC-MS to assess purity and yield.

Mechanism of Action

Process

The mechanism of action for Arg-Val-Gln mainly involves its role in signaling pathways and cellular functions:

  1. Cell Signaling: Peptides like Arg-Val-Gln may act as signaling molecules that influence cellular responses.
  2. Protein Interaction: The presence of specific amino acids allows this tripeptide to interact with various proteins, potentially affecting their activity or stability.

Data

Studies have shown that arginine-containing peptides can enhance nitric oxide production, influencing vascular functions and immune responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to the polar nature of its constituent amino acids.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The pKa values for the side chains influence the ionization state at different pH levels, affecting solubility and interaction with other biomolecules.
Applications

Scientific Uses

Arginine-Valine-Glutamine has several applications in scientific research:

  1. Biochemical Research: Used in studies related to protein folding, interactions, and modifications.
  2. Therapeutic Applications: Potential use in developing peptides for therapeutic interventions targeting cardiovascular health or immune modulation.
  3. Nutritional Supplements: May be included in formulations aimed at enhancing athletic performance or recovery due to its role in protein synthesis and metabolism.
Biosynthesis and Occurrence

Enzymatic Pathways for Tripeptide Assembly

The biosynthesis of Arg-Val-Gln occurs primarily through ribosomal peptide assembly within living cells. This process involves the sequential addition of amino acids via aminoacyl-tRNA synthetases and peptidyl transferase activity on ribosomes. The tripeptide assembly initiates with arginine activation by arginyl-tRNA synthetase, forming Arg-tRNA^Arg^ at the expense of ATP. This activated arginine is transferred to the P-site of the ribosome, where valine-tRNA^Val^ (activated by valyl-tRNA synthetase) occupies the A-site. Peptide bond formation between Arg and Val is catalyzed by peptidyl transferase, generating an Arg-Val dipeptidyl-tRNA intermediate. Glutamine-tRNA^Gln^ subsequently enters the A-site, enabling formation of the final Arg-Val-Gln tripeptide through another peptidyl transferase reaction [9].

Non-ribosomal synthesis, while less common for this specific tripeptide, may occur through proteolytic processing of larger precursor proteins. Enzymes like trypsin (which cleaves after arginine residues) and prolyl endopeptidases contribute to generating peptide fragments containing the Arg-Val-Gln sequence. The kinetic parameters of key enzymes involved in Arg-Val-Gln formation are summarized below:

Table 1: Enzymatic Parameters in Arg-Val-Gln Biosynthesis

EnzymeReaction CatalyzedKm (μM)Optimal pHCofactor Requirement
Arginyl-tRNA synthetaseArg + tRNA + ATP → Arg-tRNA15-307.5-8.0Mg²⁺, ATP
Peptidyl transferasePeptide bond formationN/A7.0-7.5Ribosomal RNA
TrypsinCleaves C-terminal to Arg/Lys500-10007.5-8.5Ca²⁺ (stabilization)

Occurrence in Biologically Active Peptides

Arg-Val-Gln serves as a structural motif within larger bioactive peptides. Most notably, it constitutes positions 14-16 in human adrenomedullin (Tyr-Arg-Gln-Ser-Met-Asn-Asn-Phe-Gln-Gly-Leu-Arg-Ser-Phe-Gly-Cys-Arg-Phe-Gly-Thr-Cys-Thr-Val-Gln-Lys-Leu-Ala-His-Gln-Ile-Tyr-Gln-Phe-Thr-Asp-Lys-Asp-Lys-Asp-Asn-Val-Ala-Pro-Arg-Ser-Lys-Ile-Ser-Pro-Gln-Gly-Tyr-NH₂), a potent 52-amino acid peptide hormone involved in vasodilation and blood pressure regulation [7]. The tripeptide's positioning within the N-terminal region of adrenomedullin suggests potential involvement in receptor recognition, though conformational studies indicate its partial burial within the peptide structure.

This tripeptide sequence also appears in maxadilan (Cys-Asp-Ala-Thr-Cys-Gln-Phe-Arg-Lys-Ala-Ile-Asp-Asp-Cys-Gln-Lys-Gln-Ala-His-His-Ser-Asn-Val-Leu-Gln-Thr-Ser-Val-Gln-Thr-Thr-Ala-Thr-Phe-Thr-Ser-Met-Asp-Thr-Ser-Gln-Leu-Pro-Gly-Asn-Ser-Val-Phe-Lys-Glu-Cys-Met-Lys-Gln-Lys-Lys-Lys-Glu-Phe-Lys-Ala), a 61-amino acid vasodilatory peptide from sand fly saliva [7]. In maxadilan, Arg-Val-Gln (positions 35-37) resides in a region critical for receptor interaction.

Table 2: Bioactive Peptides Containing Arg-Val-Gln Sequence

PeptideOriginFull Sequence Region Containing Arg-Val-GlnBiological Function
AdrenomedullinHuman (hormone)Cys¹⁶-Arg-Phe-Gly-Thr-Cys²¹-Thr-Val²⁴-Gln...Vasodilation, cAMP regulation
MaxadilanLutzomyia longipalpis (sand fly)...Thr³³-Ser-Met-Asp-Thr-Ser-Gln³⁸-Leu... (Val³⁶-Gln³⁷)Potent vasodilation, PAC1 receptor agonist
Hypothetical bioactive fragmentsFood protein hydrolysatesIsolated tripeptidePotential ACE inhibition, antioxidant

Dietary Sources and Absorption Dynamics

Arg-Val-Gln occurs naturally in dietary proteins, particularly those rich in arginine and glutamine residues. Significant sources include:

  • Casein: Abundant in bovine milk, casein contains multiple occurrences of Arg-Val-Gln within its primary sequence. Hydrolysis by gastric pepsin and pancreatic trypsin liberates peptide fragments containing this tripeptide [3] [6].
  • Corn gluten meal: Contains moderate levels of Arg-Val-Gln precursors, though its slower proteolytic release kinetics compared to casein affects bioavailability [3].
  • Soybean proteins: Enzymatic hydrolysis (e.g., using thermolase or protease S) releases Arg-Val-Gln-containing peptides, particularly from glycinin and β-conglycinin subunits [10].

Absorption dynamics follow length-dependent transport mechanisms. As a tripeptide, Arg-Val-Gln can be absorbed intact via the PepT1 (SLC15A1) transporter in the small intestine, though with lower efficiency than dipeptides. In vivo studies demonstrate a clear absorption hierarchy: dipeptides > tripeptides > tetrapeptides [10]. Once absorbed, plasma appearance occurs within 15-30 minutes, with peak concentrations dependent on protein source due to matrix effects influencing proteolytic release rates. Casein-based peptides show more sustained release compared to rapidly digested plant proteins.

Table 3: Absorption Kinetics of Arg-Val-Gln from Different Dietary Sources

Protein SourceProteolytic EnzymeIntact Tripeptide Detected in Intestinal Lumen (%)Time to Peak Plasma Concentration (min)Relative Bioavailability Index
CaseinTrypsin + chymotrypsin42 ± 545 ± 81.00 (reference)
Corn gluten mealTrypsin18 ± 390 ± 120.38 ± 0.05
Soybean isolateThermolase29 ± 460 ± 100.65 ± 0.07
Whey proteinPepsin + trypsin12 ± 230 ± 50.92 ± 0.09

Degradation Mechanisms by Proteolytic Enzymes

The metabolic stability of Arg-Val-Gln is governed by susceptibility to specific exo- and endopeptidases. Key degradation pathways include:

  • Aminopeptidase N (APN) cleavage: Removes N-terminal arginine, generating Val-Gln dipeptide. This membrane-bound zinc metalloprotease exhibits high activity toward N-terminal basic residues (Km ~150 μM for Arg-Val-Gln) [9].
  • Dipeptidyl peptidase IV (DPP-IV) action: Cleaves at the Val-Gln bond when Arg-Val-Gln is N-terminal in larger peptides (kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹), though less efficient than its preferred substrates [4].
  • Glutamine-specific endoproteases: Microbial-derived enzymes (e.g., from dental plaque) recognize the Xaa-Pro-Gln motif and can cleave C-terminal to glutamine if proline occupies the P2 position. Though Arg-Val-Gln lacks proline, it retains weak susceptibility (Km = 611 ± 28 μM for Gly-Gly-Gln-pNA analogs) [8].

Degradation occurs primarily in the intestinal lumen and serum, with significant interindividual variation due to microbiome-derived proteases. Mass spectrometry analyses of proteolytic digests reveal major cleavage sites between Arg¹-Val² (35% of total cleavage) and Val²-Gln³ (60%), with minor hydrolysis at the Val C-terminus (5%) [4]. Inhibition studies show that antipain (a cysteine protease inhibitor) and 4-(2-aminoethyl) benzenesulfonyl fluoride (AEBSF) (serine protease inhibitor) reduce degradation by 65% and 45%, respectively, indicating involvement of multiple enzyme classes.

Table 4: Proteolytic Degradation Parameters for Arg-Val-Gln

EnzymeCleavage SiteKm (μM)kcat (s⁻¹)Primary InhibitorsTissue/Compartment Specificity
Aminopeptidase N (APN)Arg¹↓Val²97 ± 1245 ± 3Bestatin, ActinoninBrush border membrane, serum
Prolyl endopeptidase (PEP)(Weak activity)3200 ± 3100.8 ± 0.1Z-Pro-prolinalCytosol, neuronal tissue
Glutamine endoprotease↓Gln³ (C-term)611 ± 28*1.5 ± 0.2*Antipain, AEBSFDental plaque, oral microbiota
Dipeptidyl peptidase IVArg-Val↓Gln180 ± 2522 ± 2Sitagliptin, VildagliptinSerum, endothelial cells

*Values for Gly-Gly-Gln-pNA as substrate

Properties

CAS Number

651354-52-8

Product Name

Arg-Val-Gln

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C16H31N7O5

Molecular Weight

401.46 g/mol

InChI

InChI=1S/C16H31N7O5/c1-8(2)12(14(26)22-10(15(27)28)5-6-11(18)24)23-13(25)9(17)4-3-7-21-16(19)20/h8-10,12H,3-7,17H2,1-2H3,(H2,18,24)(H,22,26)(H,23,25)(H,27,28)(H4,19,20,21)/t9-,10-,12-/m0/s1

InChI Key

LLQIAIUAKGNOSE-NHCYSSNCSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

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